5-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
This compound is a pyrazoline derivative featuring a 4-bromophenyl group at position 3, a 2,3-dimethoxyphenyl group at position 5, and a pentanoic acid chain linked via a ketone moiety at position 1 of the pyrazoline ring. Its molecular formula is C₂₂H₂₃BrN₂O₅, with a molecular weight of 475.34 g/mol . The bromine atom at the para position of the phenyl ring contributes to steric bulk and lipophilicity, which may affect solubility and membrane permeability .
Properties
IUPAC Name |
5-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5/c1-29-19-6-3-5-16(22(19)30-2)18-13-17(14-9-11-15(23)12-10-14)24-25(18)20(26)7-4-8-21(27)28/h3,5-6,9-12,18H,4,7-8,13H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEHAJGYPDPKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazoline derivatives have been reported to interact with enzymes such asacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that the reduction of ache activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms.
Biochemical Pathways
The compound may influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA) , a common biomarker for cells and tissue oxidative injury. ROS are produced by cells through their routine metabolic pathways, but these compounds increase dramatically under cellular damage.
Comparison with Similar Compounds
Structural Insights :
- Halogen vs. Methoxy Substitutions : Bromine at position 3 (target compound) increases molecular weight and lipophilicity compared to chlorine analogues (e.g., 4d in ) .
- Position of Methoxy Groups : The 2,3-dimethoxy configuration in the target compound may favor π-π stacking or hydrogen bonding compared to 3,4-dimethoxy derivatives (e.g., Compound 24 ) .
- Acid vs. Sulfonamide Linkers: The pentanoic acid chain in the target compound provides a carboxylate group for ionic interactions, whereas sulfonamide-containing analogues (e.g., A03) exhibit stronger enzyme inhibition .
Physicochemical Properties
Critical physicochemical parameters influence bioavailability and target engagement:
Key Observations :
Activity Trends :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
